Cas no 2163908-85-6 (2-{1-(benzyloxy)carbonylpyrrolidin-3-ylidene}-2-fluoroacetic acid)

2-{1-(Benzyloxy)carbonylpyrrolidin-3-ylidene}-2-fluoroacetic acid is a fluorinated pyrrolidine derivative with a reactive α-fluoroacetic acid moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of the benzyloxycarbonyl (Cbz) protecting group enhances its stability during synthetic transformations, while the fluoro-substituted olefinic center offers unique reactivity for selective functionalization. This compound is particularly useful in the preparation of fluorinated heterocycles and peptidomimetics, where its structural features enable precise control over stereochemistry and electronic properties. Its compatibility with a range of coupling and cyclization reactions makes it a versatile building block for drug discovery and agrochemical research.
2-{1-(benzyloxy)carbonylpyrrolidin-3-ylidene}-2-fluoroacetic acid structure
2163908-85-6 structure
商品名:2-{1-(benzyloxy)carbonylpyrrolidin-3-ylidene}-2-fluoroacetic acid
CAS番号:2163908-85-6
MF:C14H14FNO4
メガワット:279.263667583466
CID:5655718
PubChem ID:165890694

2-{1-(benzyloxy)carbonylpyrrolidin-3-ylidene}-2-fluoroacetic acid 化学的及び物理的性質

名前と識別子

    • EN300-6467564
    • 2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-ylidene}-2-fluoroacetic acid
    • 2163908-85-6
    • 2-{1-(benzyloxy)carbonylpyrrolidin-3-ylidene}-2-fluoroacetic acid
    • インチ: 1S/C14H14FNO4/c15-12(13(17)18)11-6-7-16(8-11)14(19)20-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,17,18)/b12-11+
    • InChIKey: FNQVZXWSBPTKLU-VAWYXSNFSA-N
    • ほほえんだ: F/C(/C(=O)O)=C1/CN(C(=O)OCC2C=CC=CC=2)CC/1

計算された属性

  • せいみつぶんしりょう: 279.09068609g/mol
  • どういたいしつりょう: 279.09068609g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 415
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

2-{1-(benzyloxy)carbonylpyrrolidin-3-ylidene}-2-fluoroacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27724156-0.25g
2-[(3Z)-1-[(benzyloxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid
2163908-85-6
0.25g
$1300.0 2023-05-25
Enamine
EN300-6467564-0.25g
2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-ylidene}-2-fluoroacetic acid
2163908-85-6 95.0%
0.25g
$972.0 2025-03-15
Enamine
EN300-6467564-5.0g
2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-ylidene}-2-fluoroacetic acid
2163908-85-6 95.0%
5.0g
$3065.0 2025-03-15
Enamine
EN300-27724156-10.0g
2-[(3Z)-1-[(benzyloxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid
2163908-85-6
10g
$6082.0 2023-05-25
Enamine
EN300-6467564-0.05g
2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-ylidene}-2-fluoroacetic acid
2163908-85-6 95.0%
0.05g
$888.0 2025-03-15
Enamine
EN300-6467564-10.0g
2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-ylidene}-2-fluoroacetic acid
2163908-85-6 95.0%
10.0g
$4545.0 2025-03-15
Enamine
EN300-6467564-10g
2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-ylidene}-2-fluoroacetic acid
2163908-85-6
10g
$4545.0 2023-09-10
Enamine
EN300-27724156-2.5g
2-[(3Z)-1-[(benzyloxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid
2163908-85-6
2.5g
$2771.0 2023-05-25
Enamine
EN300-27724156-5.0g
2-[(3Z)-1-[(benzyloxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid
2163908-85-6
5g
$4102.0 2023-05-25
Enamine
EN300-27724156-0.05g
2-[(3Z)-1-[(benzyloxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid
2163908-85-6
0.05g
$1188.0 2023-05-25

2-{1-(benzyloxy)carbonylpyrrolidin-3-ylidene}-2-fluoroacetic acid 関連文献

2-{1-(benzyloxy)carbonylpyrrolidin-3-ylidene}-2-fluoroacetic acidに関する追加情報

Introduction to 2-{1-(benzyloxy)carbonylpyrrolidin-3-ylidene}-2-fluoroacetic Acid (CAS No. 2163908-85-6)

2-{1-(benzyloxy)carbonylpyrrolidin-3-ylidene}-2-fluoroacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2163908-85-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its unique structural framework, which includes a pyrrolidine core and a fluoroacetic acid moiety. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a promising candidate for further exploration in drug discovery and therapeutic development.

The structural composition of 2-{1-(benzyloxy)carbonylpyrrolidin-3-ylidene}-2-fluoroacetic acid is meticulously designed to optimize its interactions with biological targets. The pyrrolidine ring, a common pharmacophore in many bioactive molecules, contributes to the compound's ability to bind effectively to proteins and enzymes. Meanwhile, the fluoroacetic acid segment introduces a fluorine atom, which is known for its ability to modulate metabolic pathways and enhance binding affinity. The benzyloxy carbonyl group further enhances the compound's stability and solubility, making it more suitable for formulation and administration.

In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced bioavailability and metabolic stability. The incorporation of fluorine into pharmaceutical agents has been shown to improve their pharmacokinetic profiles, leading to more efficient therapeutic outcomes. 2-{1-(benzyloxy)carbonylpyrrolidin-3-ylidene}-2-fluoroacetic acid exemplifies this trend, as it combines the benefits of fluorine substitution with a well-studied heterocyclic scaffold.

One of the most compelling aspects of this compound is its potential application in the synthesis of novel bioactive molecules. Researchers have been exploring its utility as a building block for more complex derivatives that could target specific disease pathways. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses and cancer progression. These findings align with the broader goal of developing small-molecule inhibitors that can modulate critical biological processes without unintended side effects.

The benzyloxy carbonyl group in 2-{1-(benzyloxy)carbonylpyrrolidin-3-ylidene}-2-fluoroacetic acid also plays a crucial role in its reactivity and functionalization. This moiety can be readily modified through various chemical transformations, allowing researchers to tailor the compound's properties for specific applications. For example, it can be used as an intermediate in peptide coupling reactions or as a protecting group in peptide synthesis. Such versatility makes it an invaluable tool in synthetic chemistry and drug development pipelines.

Recent advancements in computational chemistry have further enhanced our understanding of how 2-{1-(benzyloxy)carbonylpyrrolidin-3-ylidene}-2-fluoroacetic acid interacts with biological targets. Molecular modeling studies have revealed that the compound can form stable hydrogen bonds with key residues in protein active sites, suggesting its potential as an enzyme inhibitor. Additionally, computational predictions indicate that fluorine substitution may enhance binding affinity by influencing electronic distributions and steric interactions. These insights have guided experimental efforts toward optimizing the compound's pharmacological properties.

The synthesis of 2-{1-(benzyloxy)carbonylpyrrolidin-3-ylidene}-2-fluoroacetic acid represents another area of significant interest. Researchers have developed multi-step synthetic routes that leverage modern techniques such as transition-metal catalysis and flow chemistry to improve yield and purity. These advancements not only facilitate access to the compound but also provide valuable insights into scalable production methods for related molecules. Such developments are crucial for translating laboratory discoveries into viable therapeutic agents.

The potential applications of 2-{1-(benzyloxy)carbonylpyrrolidin-3-ylidene}-2-fluoroacetic acid extend beyond traditional drug development. Its unique structural features make it suitable for use as a chiral auxiliary or a ligand in catalytic systems. For instance, derivatives of this compound have been explored as catalysts for asymmetric reactions, which are essential for producing enantiomerically pure pharmaceuticals. This dual functionality underscores its versatility and broad utility in synthetic organic chemistry.

In conclusion, 2-{1-(benzyloxy)carbonylpyrrolidin-3-ylidene}-2-fluoroacetic acid (CAS No. 2163908-85-6) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural features, combined with recent advances in computational modeling and synthetic chemistry, position it as a valuable asset for designing novel bioactive molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing complex biological challenges and improving therapeutic strategies.

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